1-(Difluoromethoxy)-3-nitrobenzene CAS number 22236-07-3
1-(Difluoromethoxy)-3-nitrobenzene CAS number 22236-07-3
An In-Depth Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene
CAS Number: 22236-07-3
This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-3-nitrobenzene, a key chemical intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, applications, and safety profile.
Physicochemical Properties
1-(Difluoromethoxy)-3-nitrobenzene is a colorless to light yellow oil at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 22236-07-3 | [2] |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [2] |
| Appearance | Colourless to Light Yellow Oil | [1] |
| Storage Conditions | 2-8°C, Sealed in a dry place | [1] |
| Synonyms | 3-(Difluoromethoxy)nitrobenzene, Difluoromethyl 3-nitrophenyl ether | [2] |
| SMILES | FC(OC1=CC=CC(--INVALID-LINK--=O)=C1)F | [2] |
| InChIKey | NYVCZALWNPMMSQ-UHFFFAOYSA-N | [From First Search] |
| Topological Polar Surface Area | 52.37 Ų | [From First Search] |
| LogP (calculated) | 2.1962 | [From First Search] |
| Hydrogen Bond Acceptors | 3 | [From First Search] |
| Hydrogen Bond Donors | 0 | [From First Search] |
| Rotatable Bonds | 3 | [From First Search] |
Synthesis and Experimental Protocols
The primary synthesis route to 1-(Difluoromethoxy)-3-nitrobenzene is through the difluoromethylation of 3-nitrophenol. Several methods exist, with the water-phase process using chlorodifluoromethane being a documented approach.[3][4] More modern laboratory-scale methods often employ reagents like sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[5][6]
Experimental Protocol: Synthesis via Difluoromethylation
This protocol is a representative method adapted from patent literature and established procedures for phenol difluoromethylation.[3][4][5][6]
Materials:
-
3-Nitrophenol (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe.
-
Heating and Reagent Addition: Heat the mixture to 80-100°C. Once the temperature stabilizes, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.
-
Reaction Monitoring: Stir the reaction vigorously at 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(Difluoromethoxy)-3-nitrobenzene.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reverse-phase HPLC.[7][8]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be a 60:40 mixture of Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via NMR.[9][10]
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their substitution, and a triplet for the -OCHF₂ proton around δ 6.5-7.5 ppm (J ≈ 74 Hz).
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons and a triplet for the difluoromethoxy carbon (J ≈ 240 Hz).
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Applications in Drug Development
1-(Difluoromethoxy)-3-nitrobenzene serves as a crucial building block, particularly for synthesizing inhibitors of fungal (1,3)-β-D-glucan synthase.[1] This enzyme is essential for the integrity of the fungal cell wall, making it a prime target for antifungal drugs.[11][12]
Mechanism of Action: Glucan Synthase Inhibition
The fungal cell wall, which is absent in mammalian cells, is critical for protecting the fungus from osmotic stress.[11] A major structural component of this wall is the polysaccharide (1,3)-β-D-glucan.[11][13]
-
Synthesis: The enzyme complex (1,3)-β-D-glucan synthase, with its catalytic subunit FKS1, is embedded in the fungal plasma membrane.[14][15]
-
Function: FKS1 catalyzes the polymerization of UDP-glucose into long glucan chains, which are then extruded into the extracellular space to form the cell wall.[13][16]
-
Inhibition: Glucan synthase inhibitors, such as the echinocandin class of drugs, non-competitively bind to the FKS1 subunit.[17] This binding disrupts the enzyme's function, halting glucan synthesis.[11]
-
Outcome: The lack of new glucan polymers leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[11][17]
Derivatives of 1-(Difluoromethoxy)-3-nitrobenzene are developed to be potent and selective inhibitors of this critical fungal enzyme.[1]
Toxicology, Metabolism, and Safety
While specific toxicological data for 1-(Difluoromethoxy)-3-nitrobenzene is limited, its safety profile can be inferred from data on related nitroaromatic compounds.[18] Nitroaromatics are known to be biologically active, and their metabolism is a key determinant of their toxicity.[1][19][20]
Safety and Hazard Information
The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
| Hazard Type | GHS Classification | Precautionary Statement(s) | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [18] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [18] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [18] |
| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing vapours/spray. P271: Use only outdoors or in a well-ventilated area. | [18] |
Metabolic Pathway
The metabolism of nitroaromatic compounds is primarily reductive and occurs in the liver and by intestinal microflora.[1][21] The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino metabolites.[20][21] These intermediates, particularly the nitroso and hydroxylamino species, are reactive electrophiles that can bind to cellular macromolecules, which is a primary mechanism of their toxicity.[19][21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemscene.com [chemscene.com]
- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. alpaipars.com [alpaipars.com]
- 11. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FKS1 | SGD [yeastgenome.org]
- 16. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. scielo.br [scielo.br]
- 20. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
